REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[CH2:3][CH:4]([CH3:10])[C:5]([O:7]CC)=[O:6].O.[OH-].[Li+]>CO.O1CCCC1.O>[F:1][C:2]([F:12])([F:11])[CH2:3][CH:4]([CH3:10])[C:5]([OH:7])=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
FC(CC(C(=O)OCC)C)(F)F
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic solvents evaporated
|
Type
|
ADDITION
|
Details
|
The resulting aqueous solution was diluted with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was exhaustively extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed (water and brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CC(C(=O)O)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |